molecular formula C11H14N2O2 B1526160 2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid CAS No. 1184801-79-3

2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid

Cat. No.: B1526160
CAS No.: 1184801-79-3
M. Wt: 206.24 g/mol
InChI Key: YNMOGTVJSHJGOV-UHFFFAOYSA-N
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Description

2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid (CAS 1184801-79-3) is a chemical building block designed for research and development, particularly in the field of medicinal chemistry. This compound features a pyridine ring system, a privileged scaffold in drug design known for its ability to confer favorable pharmacokinetic properties and engage in hydrogen bonding with biological targets . The molecule is substituted at the 2-position with a cyclopropylmethyl(methyl)amino group and at the 4-position with a carboxylic acid functional group. This structure classifies it among pyridine carboxylic acid derivatives, a group of isomers that have been foundational in developing therapeutics for a wide range of diseases, including tuberculosis, cancer, and viral infections . The carboxylic acid moiety allows for further synthetic modification, for instance into amides, making it a versatile intermediate for constructing more complex molecules. Pyridine-4-carboxylic acid derivatives, in particular, have demonstrated significant relevance in the discovery of enzyme inhibitors with nanomolar potency, as evidenced by ongoing research and patenting activity from leading pharmaceutical institutions . The cyclopropylmethyl group is a common motif in medicinal chemistry, often used to modulate a compound's metabolic stability and lipophilicity. As such, this reagent holds value for researchers working in hit-to-lead optimization and the synthesis of novel bioactive compounds. It is strictly for research applications in laboratory settings. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[cyclopropylmethyl(methyl)amino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-13(7-8-2-3-8)10-6-9(11(14)15)4-5-12-10/h4-6,8H,2-3,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMOGTVJSHJGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid, also known as ENA341296973, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: 2-[(Cyclopropylmethyl)(methyl)amino]isonicotinic acid
  • CAS Number: 1184801-79-3
  • Molecular Formula: C11H14N2O2
  • Molecular Weight: 206.24 g/mol
  • Purity: ≥ 95%

The compound features a pyridine ring substituted with a carboxylic acid and a cyclopropylmethyl group, which is crucial for its biological activity.

Pharmacological Profile

Research indicates that 2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid exhibits various biological activities:

  • Dopamine Receptor Activity:
    • The compound has been studied for its interaction with dopamine receptors, particularly the D3 receptor. It promotes β-arrestin translocation and G protein activation, indicating its potential as a selective D3 receptor agonist .
  • Neuroprotective Effects:
    • In vitro studies suggest that this compound may protect dopaminergic neurons from degeneration, which could have implications for treating neurodegenerative disorders .
  • Antimicrobial Activity:
    • Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties, suggesting potential applications in treating infections .

Structure-Activity Relationships (SAR)

The structure of 2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid allows for various modifications to enhance its biological activity:

ModificationEffect on Activity
Addition of halogen groupsIncreased binding affinity to D3 receptors
Alteration of the cyclopropyl ringEnhanced selectivity and reduced side effects

These modifications are critical in optimizing the compound's pharmacological profile for therapeutic applications.

Study 1: D3 Receptor Agonism

A study published in Nature demonstrated that compounds structurally similar to 2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid significantly activate the D3 receptor while minimizing interaction with the D2 receptor. This selectivity is essential for developing treatments for conditions like schizophrenia and Parkinson's disease .

Study 2: Neuroprotection

Another research article highlighted the neuroprotective effects of this compound on induced pluripotent stem cell-derived dopaminergic neurons. The findings suggest that it could mitigate neurodegeneration associated with Parkinson's disease, providing a promising avenue for further research into neuroprotective agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Position 2 Additional Substituents Purity (%) Notable Features
Target compound C11H15N2O2 207.25 Cyclopropylmethyl, methyl None - Compact cyclopropane ring
2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid C12H16N2O2 220.27 Cyclopentyl, methyl None - Larger substituent (cyclopentyl)
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid C10H12N2O2 192.22 Cyclopropylamino Methyl at position 6 - Additional methyl group at pyridine C6
2-[2-(Methylsulfonylamino)ethylamino]pyridine-4-carboxylic acid C9H13N3O4S 259.28 Sulfonyl-containing ethylamino None - Polar sulfonyl group
LY2409881 hydrochloride C24H29ClN6OS·xHCl 485.04 (free base) Complex amide and piperazine substituents Chlorine, thiophene ≥98% Kinase inhibitor scaffold
Key Observations:
  • Cyclopropane vs.
  • Positional Methyl Substitution: The 6-methyl group in 2-(cyclopropylamino)-6-methylpyridine-4-carboxylic acid may hinder rotational freedom or influence binding pocket interactions in biological targets.
  • Polar Functional Groups : The sulfonyl-containing analog exhibits higher polarity, which could improve aqueous solubility but reduce membrane permeability compared to the target compound.

Pharmacological and Industrial Relevance

  • Target Compound: The cyclopropylmethyl group is known to enhance metabolic stability in drug candidates by resisting oxidative degradation . This feature is advantageous in optimizing pharmacokinetics.
  • LY2409881 Hydrochloride : A structurally complex analog with demonstrated kinase inhibition activity. Its cyclopropylamide moiety and thiophene ring highlight the role of aromatic and amide groups in target engagement, contrasting with the target compound’s simpler substituents.
  • Purity Considerations : Analogs like LY2409881 hydrochloride are available at ≥98% purity , suggesting rigorous synthesis protocols, whereas the target compound’s purity data is unspecified in the evidence.

Preparation Methods

Reductive Amination of Pyridine Derivatives

A common approach involves the reductive amination of 4-pyridinecarboxaldehyde or related intermediates with cyclopropylmethylamine and methylamine derivatives. This process is typically catalyzed by sodium borohydride or similar reducing agents in mixed solvent systems (e.g., THF/MeOH) under controlled temperature (0–60 °C).

  • Example procedure :
    • React 4-pyridinecarboxaldehyde with cyclopropylmethylamine and methylamine in THF/MeOH at 60 °C for 2 hours.
    • Cool to 0 °C and add NaBH4 portionwise for reduction.
    • Work-up involves aqueous quenching, extraction with ethyl acetate, drying, and purification by column chromatography.

This method affords the desired amino-substituted pyridine intermediate with moderate to good yields (typically 50–80%) and high stereochemical control when chiral centers are present.

Carboxylation of Aminopyridine Intermediates

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Protection of aniline Troc-Cl, base >90 Protects amino group
2 Reductive amination Cyclopropanecarbaldehyde, NaBH4, THF/MeOH, 60 °C 70–80 Introduces cyclopropylmethylamine moiety
3 Boc protection Boc2O, room temperature 85–90 Protects cyclopropylamine group
4 Deprotection 4 M HCl in CPME or EtOAc, room temperature >75 Removes protective groups
5 Carboxylation/hydrolysis Pd or Cu catalysis, CO source, saponification 60–85 Introduces 4-carboxylic acid group

Mechanistic Insights and Catalysis

  • Copper-catalyzed cascade reactions have been reported for related pyridine-4-carboxylic acid derivatives, involving Ullmann-type C–C coupling and intramolecular condensation to form carboxylated heterocycles.
  • Reductive amination proceeds via imine intermediate formation followed by hydride transfer from NaBH4, favoring selective amine substitution.
  • Protective group chemistry is crucial to avoid side reactions, especially when multiple amine functionalities are present.

Research Findings and Optimization

  • The use of mixed solvents such as THF/MeOH enhances solubility and reaction rates during reductive amination steps.
  • Temperature control (0 °C to 60 °C) is critical to balance reaction kinetics and selectivity.
  • Acidic deprotection at room temperature provides high yields without decomposition.
  • Column chromatography purification using silica gel with petroleum ether/ethyl acetate mixtures (3:2) is effective for isolating pure products.
  • Optical resolution via chiral HPLC is possible for intermediates bearing stereocenters.

Summary Table of Key Literature Data

Reference Compound Focus Key Methodology Yield Range Special Notes
Isoquinolone-4-carboxylic acids (related scaffold) Cu-catalyzed cascade, Ugi postcyclization 44–77% Broad substrate scope, ligand-free catalysis
2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid Reductive amination, protection/deprotection, carbonylation 60–85% Multi-step synthesis, stereochemical control
PET imaging agents with cyclopropylamine Similar amination and deprotection steps >75% Application in imaging agent synthesis

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid?

The synthesis efficiency depends on reaction conditions such as solvent choice, temperature, and catalyst selection. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution reactions involving cyclopropylmethylamine and methylamine derivatives. Temperature control (e.g., reflux at 80–120°C) is critical to avoid side reactions like ring-opening of the cyclopropyl group. Yield optimization also requires purification via column chromatography or recrystallization, validated by spectroscopic methods (e.g., NMR, IR) to confirm structural integrity .

Q. How is the structural integrity of 2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid verified in experimental settings?

Structural confirmation involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to assign proton environments (e.g., cyclopropyl CH2_2 at δ 0.5–1.5 ppm) and carbonyl carbons (δ ~170 ppm).
  • IR spectroscopy : Stretching vibrations for carboxylic acid (2500–3300 cm1^{-1}) and pyridine ring (C=N at ~1600 cm1^{-1}).
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+) aligned with the molecular formula (C11_{11}H15_{15}N3_3O2_2) .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound serves as:

  • A scaffold for designing enzyme inhibitors (e.g., kinases, proteases) due to its pyridine-carboxylic acid core.
  • A ligand in metal-organic frameworks (MOFs) for catalytic studies.
  • A precursor for derivatives with enhanced pharmacokinetic properties (e.g., ester prodrugs) .

Advanced Research Questions

Q. How do structural modifications of the cyclopropylmethyl group affect the compound’s biological activity?

Replacing cyclopropylmethyl with larger substituents (e.g., cyclobutylmethyl) increases steric hindrance, potentially reducing binding affinity to flat active sites (e.g., ATP-binding pockets). Conversely, smaller groups (e.g., methyl) may enhance solubility but reduce target specificity. Quantitative structure-activity relationship (QSAR) studies using logP and polar surface area (PSA) calculations can predict these effects .

Q. What experimental methods are used to analyze interactions between this compound and biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) and dissociation constants (KD_D).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • X-ray crystallography : Resolves 3D binding modes (e.g., hydrogen bonds between the carboxylic acid and catalytic residues) .

Q. How can computational modeling predict the compound’s binding affinity to novel targets?

  • Molecular docking (e.g., AutoDock Vina) identifies favorable binding poses in target pockets.
  • Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å indicates stable binding).
  • Free energy perturbation (FEP) calculates binding energy differences between analogs .

Q. How should researchers address contradictions in reported biological activity data across studies?

Contradictions may arise from variations in assay conditions (e.g., pH, ionic strength) or cell lines. To resolve discrepancies:

  • Replicate experiments under standardized protocols (e.g., CLIA-certified assays).
  • Validate target engagement using orthogonal methods (e.g., Western blotting alongside SPR).
  • Perform meta-analyses of published datasets to identify confounding variables .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid
Reactant of Route 2
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2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid

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